molecular formula C16H25N7O2 B12330186 tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate

tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate

Cat. No.: B12330186
M. Wt: 347.42 g/mol
InChI Key: RVKJSBIDWWQUBZ-JTQLQIEISA-N
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Description

tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate is a sophisticated chiral piperazine-carboxylate intermediate of significant importance in medicinal chemistry and pharmaceutical development. Its primary research value lies in its role as a key precursor in the synthesis of potent and selective Janus Kinase (JAK) inhibitors, such as Tofacitinib (Source) . The (3S)-stereochemistry of the methylpiperazine and the protected tert-butyloxycarbonyl (Boc) group are critical structural features that direct the synthesis towards the biologically active enantiomer of the final drug substance. Researchers utilize this compound to investigate structure-activity relationships (SAR) around the JAK binding domain, aiming to develop new therapeutic agents for autoimmune diseases, hematological cancers, and other inflammatory conditions (Source) . The 6-aminopyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, acting as an ATP-mimetic that competitively binds to the kinase's active site. This intermediate is therefore essential for chemists working in targeted drug discovery programs focused on the JAK-STAT signaling pathway, enabling the creation of novel compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Properties

Molecular Formula

C16H25N7O2

Molecular Weight

347.42 g/mol

IUPAC Name

tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C16H25N7O2/c1-10-9-22(15(24)25-16(2,3)4)6-7-23(10)13-11-8-18-21(5)12(11)19-14(17)20-13/h8,10H,6-7,9H2,1-5H3,(H2,17,19,20)/t10-/m0/s1

InChI Key

RVKJSBIDWWQUBZ-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperazine ring and tert-butyl group. Common reagents used in these reactions include amines, alkyl halides, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H27N7O2
  • Molecular Weight : 361.44 g/mol
  • IUPAC Name : tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate

The compound features a piperazine ring substituted with a pyrazolo[3,4-d]pyrimidine moiety, which is crucial for its biological activity.

Kinase Inhibition

One of the primary research applications of this compound is its role as a kinase inhibitor. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent inhibitory effects on various kinases, including the PI3K family. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against PI3Kδ and PI3Kα kinases .

Anticancer Research

The compound's structure suggests potential applications in cancer therapy. The inhibition of specific kinases involved in cell proliferation and survival pathways makes it a candidate for further exploration in anticancer drug development. Notably, studies have indicated that modifications to the piperazine ring can enhance selectivity and potency against cancer cell lines .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step processes that include the formation of the piperazine and subsequent introduction of the pyrazolo[3,4-d]pyrimidine moiety. Researchers are actively engaged in optimizing synthetic routes to improve yield and purity while exploring various derivatives to enhance biological activity .

Case Study 1: PI3K Inhibition

In a study assessing the inhibition of PI3K isoforms, compounds derived from pyrazolo[3,4-d]pyrimidine structures showed varying degrees of selectivity and potency. For example, one derivative exhibited an IC50 value of 0.47 µM against PI3Kδ, indicating significant potential for therapeutic applications in diseases where PI3K signaling is dysregulated .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research focusing on structure-activity relationships has revealed that modifications at specific positions on the piperazine ring can lead to enhanced activity against targeted kinases. This analysis is crucial for guiding future synthesis efforts aimed at developing more effective inhibitors .

Mechanism of Action

The mechanism of action of tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

(3S)-tert-Butyl 4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate

  • Molecular Formula : C15H24N4O2
  • Molecular Weight : 292.38 g/mol
  • Key Differences: Replaces the pyrazolo[3,4-d]pyrimidine group with a simpler pyridine ring.

tert-Butyl (3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidine-1-carboxylate

  • Molecular Formula : C20H25N5O2 (free base)
  • Key Differences : Features an imidazo-pyrrolo-pyrazine scaffold instead of pyrazolo[3,4-d]pyrimidine. The tricyclic structure enhances rigidity and may influence bioavailability. Synthesized via Lawesson’s reagent-mediated cyclization, achieving 79% purity .

Functional Group Variations

tert-butyl (3S)-4-[3-chloro-5-(trifluoromethyl)-2-pyridyl]-3-methyl-piperazine-1-carboxylate (5a)

  • Molecular Formula : C16H20ClF3N4O2
  • Key Differences : Substitutes the pyrazolo-pyrimidine with a chloro-trifluoromethylpyridine group. The electron-withdrawing trifluoromethyl group increases hydrophobicity and metabolic stability. Synthesized in MeCN at 50°C for 48 h, yielding a colorless oil .

4-(6-Fluoropyridin-2-yl)morpholine

  • Molecular Formula : C9H11FN2O
  • Molecular Weight : 182.20 g/mol
  • Key Differences: Simpler morpholine backbone with a fluoropyridine substituent.

Biological Activity

Tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound, supported by data from various studies, including case studies and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its role in inhibiting various biological targets. Its molecular formula is C15H22N6O2C_{15}H_{22}N_6O_2, and it exhibits properties conducive to biological activity, including solubility and stability in physiological conditions.

Pyrazolo[3,4-d]pyrimidines, including the tert-butyl derivative, primarily exert their anticancer effects through the inhibition of tyrosine kinases such as c-Src and Bcr-Abl. These kinases are critical in regulating cell proliferation and survival pathways in cancer cells. The inhibition of these targets leads to reduced tumor growth and increased apoptosis in cancerous cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)1.74
A549 (Lung)2.50
PC-3 (Prostate)1.90

These results indicate that the compound is particularly effective against breast cancer cells, suggesting a potential therapeutic application in treating breast cancer.

In Vivo Studies

Animal model studies have further substantiated the anticancer potential of this compound. In a xenograft model involving human breast cancer cells, administration of the compound resulted in over 50% reduction in tumor volume compared to control groups . This highlights its efficacy and potential as a lead compound for further development.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

These findings suggest that the compound could be beneficial in treating infections, particularly in patients with compromised immune systems due to cancer treatments.

Case Study 1: Breast Cancer Treatment

A clinical case study involving patients with advanced breast cancer treated with pyrazolo[3,4-d]pyrimidine derivatives reported significant tumor size reduction and improved patient outcomes. Patients receiving the compound as part of their regimen exhibited enhanced quality of life and prolonged survival rates compared to those receiving standard chemotherapy alone .

Case Study 2: Infection Management in Cancer Patients

Another case study focused on cancer patients suffering from bacterial infections showed that treatment with pyrazolo[3,4-d]pyrimidine derivatives resulted in rapid resolution of infection symptoms and reduced hospitalization duration. This underscores the dual benefit of using such compounds in managing both cancer and infection simultaneously .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate?

The synthesis typically involves multi-step protocols:

  • Step 1 : Construction of the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted pyrazole precursors under acidic conditions.
  • Step 2 : Introduction of the 6-amino group using nitration followed by reduction (e.g., catalytic hydrogenation or Pd/C-mediated reactions).
  • Step 3 : Coupling the pyrazolo-pyrimidine moiety with the (3S)-3-methylpiperazine fragment via nucleophilic substitution or Buchwald-Hartwig amination.
  • Step 4 : Boc (tert-butoxycarbonyl) protection of the piperazine nitrogen to stabilize the intermediate . Key challenges include stereochemical control at the 3S position and avoiding overalkylation.

Q. How can researchers purify this compound, and what analytical techniques validate its identity?

  • Purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol). For chiral purity, chiral HPLC or recrystallization in solvents like ethanol/water may be required.
  • Characterization :
  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) confirm regiochemistry and stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula.
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess .

Q. What experimental precautions are critical for handling this compound?

  • Stability : Store under inert gas (argon/nitrogen) at -20°C to prevent Boc-group hydrolysis.
  • Safety : Use fume hoods for weighing due to potential dust inhalation risks. Avoid exposure to strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • DoE (Design of Experiments) : Use factorial design to test variables like temperature (20–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)2_2 for coupling steps).
  • Computational Modeling : Apply density functional theory (DFT) to predict transition states and identify steric/electronic factors influencing stereoselectivity .
  • In Situ Monitoring : ReactIR or HPLC tracking identifies intermediate bottlenecks (e.g., incomplete Boc deprotection) .

Q. How can structural contradictions between NMR and computational models be resolved?

  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in mixed solvents (e.g., chloroform/methanol).
  • Dynamic NMR : Analyze variable-temperature 1H^1H NMR to detect conformational flexibility (e.g., piperazine ring puckering) that may explain discrepancies .
  • Solid-State NMR : Compare experimental 15N^{15}N shifts with DFT-predicted values to validate tautomeric forms of the pyrazolo-pyrimidine core .

Q. What strategies mitigate variability in biological activity assays involving this compound?

  • Enzyme Assays : Use standardized protocols (e.g., ADP-Glo™ kinase assays) with internal controls (e.g., staurosporine as a pan-kinase inhibitor).
  • Cellular Uptake Studies : Quantify intracellular concentrations via LC-MS/MS to correlate activity with bioavailability.
  • Molecular Docking : Align docking results (e.g., AutoDock Vina) with mutagenesis data to validate binding pockets .

Q. How can computational tools address data contradictions in SAR (Structure-Activity Relationship) studies?

  • QSAR Modeling : Train models on datasets with >50 analogs to identify critical descriptors (e.g., logP, polar surface area).
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with conflicting activity trends .
  • Meta-Analysis : Apply statistical tools (e.g., R or Python’s SciPy) to detect outliers or batch effects in multi-lab data .

Methodological Resources

  • Synthetic Protocols : Reference multi-step procedures for pyrazolo-pyrimidine-piperazine hybrids .
  • Crystallography Guidelines : CCDC deposition standards for resolving stereochemical ambiguities .
  • Data Reprodubility Frameworks : ICReDD’s reaction design workflows for minimizing experimental variability .

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